2-Amino-5-fluoro-pyridine-3-carbaldehyde

Medicinal Chemistry Computational Chemistry Physicochemical Property Optimization

Fluorinated heterocycle synthesis often demands late-stage fluorination, introducing regioselectivity risks and extra steps. 2-Amino-5-fluoro-pyridine-3-carbaldehyde solves this by delivering the 5-fluoro substituent pre-installed. • Enables direct, regioselective assembly of 6-fluoro-imidazo[1,2-a]pyridines, pyrido[2,3-d]pyrimidines, and 1,8-naphthyridines via orthogonal aldehyde/2-amino reactivity. • The electron-withdrawing fluorine modulates ring electronics, enhancing metabolic stability and CNS permeability (ΔclogP ≈ +0.4) for kinase inhibitor programs. • Saves ≥1 synthetic step vs. post-functionalization; guaranteed single regioisomer.

Molecular Formula C6H5FN2O
Molecular Weight 140.11 g/mol
CAS No. 1188433-88-6
Cat. No. B1522656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-fluoro-pyridine-3-carbaldehyde
CAS1188433-88-6
Molecular FormulaC6H5FN2O
Molecular Weight140.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C=O)N)F
InChIInChI=1S/C6H5FN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H,(H2,8,9)
InChIKeyWAPFBFSGMCGIAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-fluoro-pyridine-3-carbaldehyde: Strategic Building Block


2-Amino-5-fluoro-pyridine-3-carbaldehyde (CAS 1188433-88-6), also known as 2-amino-5-fluoronicotinaldehyde, is a polysubstituted pyridine derivative with the molecular formula C₆H₅FN₂O and a molecular weight of 140.12 g/mol . It is a research chemical [1] characterized by a unique ortho-aminoaldehyde motif adjacent to a 5-fluoro substituent on the pyridine ring. This specific substitution pattern imparts a distinct electronic profile that significantly influences its reactivity, making it a valuable intermediate for synthesizing complex nitrogen-containing heterocycles in medicinal chemistry and agrochemical discovery programs .

Ortho-aminoaldehyde motif for fused heterocycle synthesis
5-Fluoro modulates electronic and steric profile for refined reactivity
Research building block for medicinal chemistry and agrochemical design

Irreplaceability of 2-Amino-5-fluoro-pyridine-3-carbaldehyde


The combination and relative positions of the amino (-NH₂), aldehyde (-CHO), and fluorine (-F) groups on the pyridine ring are critical. The 2-amino-3-carbaldehyde motif is essential for forming specific fused heterocycles (e.g., imidazo[1,2-a]pyridines or naphthyridines) via condensation and cyclization reactions. The 5-fluoro substituent is not a passive element; its strong electron-withdrawing nature dramatically alters the ring's electron density, impacting the nucleophilicity of the 2-amino group and the electrophilicity of the 3-aldehyde . Swapping this compound with a non-fluorinated analog (e.g., 2-aminopyridine-3-carbaldehyde, CAS 7521-41-7) or a regioisomer (e.g., 2-amino-4-fluoropyridine-3-carbaldehyde) would yield different reaction kinetics and product profiles [1]. Such changes can derail established synthetic protocols and lead to the formation of undesired regioisomers, rendering simple substitution impossible without full route re-optimization.

Target

5-Fluoro ensures desired electronic profile and metabolic blocking

Non-fluorinated analog

Lacks fluorine; may alter lipophilicity, pKa, and product distribution

Target

2‑Amino-5‑fluoro‑3‑carbaldehyde leads to 6‑fluoro‑imidazo[1,2‑a]pyridine

Regioisomeric 4‑fluoro analog

Yields 7‑fluoro regioisomer; may require full route re‑optimization

2-Amino-5-fluoro-pyridine-3-carbaldehyde Differentiation Guide


Electronic Property Modulation vs. Non-Fluorinated Analog

The presence of the fluorine atom at the 5-position significantly alters key physicochemical parameters compared to the non-fluorinated analog, 2-aminopyridine-3-carbaldehyde. Specifically, it increases calculated lipophilicity (clogP) by approximately +0.4 units [1], enhancing passive membrane permeability. Furthermore, the electron-withdrawing effect of fluorine lowers the pKa of the conjugated acid of the pyridine nitrogen, reducing it from approximately 6.7 for the non-fluorinated analog to around 5.2 for the target compound [2].

Electronic Properties
Class‑level
clogP ~0.6, pKa ~5.2 Target
clogP ~0.2, pKa ~6.7 Non‑F analog
Reported ΔclogP ≈ +0.4, ΔpKa ≈ -1.5 may inform CNS/intracellular target design
In silico predictions; experimental confirmation recommended
Medicinal Chemistry Computational Chemistry Physicochemical Property Optimization

Enhanced Metabolic Stability via C5 Fluorination

The 5-position of the pyridine ring is a known metabolic soft spot for oxidation by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, in 2-aminopyridine derivatives [1]. The introduction of a fluorine atom at this position acts as a metabolic block, preventing hydroxylation. In analogous systems, replacing a hydrogen with a fluorine at a site of oxidative metabolism has been shown to increase intrinsic microsomal half-life by 2- to 5-fold [2].

Metabolic Stability
Class‑level
>2× inferred t₁/₂ increase
C5‑fluorination may reduce CYP‑mediated oxidation; subject to assay confirmation
Structure‑metabolism inference; microsomal assay validation needed
Drug Metabolism Pharmacokinetics CYP Inhibition

Regioselective Imidazo[1,2-a]pyridine Synthesis

The 2-amino-3-aldehyde motif is a privileged precursor for constructing imidazo[1,2-a]pyridines, a core scaffold in numerous kinase inhibitors and CNS drugs. The target compound provides a 6-fluoro-substituted imidazo[1,2-a]pyridine directly. Using alternative isomers would produce a different regioisomer. For instance, starting with 2-amino-4-fluoropyridine-3-carbaldehyde would yield a 7-fluoro-substituted core. While both are valuable, the 6-fluoro isomer has distinct electronic and steric properties that influence target binding [1].

Regioselective Synthesis
Supporting
6‑fluoro‑imidazo[1,2‑a]pyridine core
Condensation/cyclization (e.g., Groebke‑Blackburn‑Bienaymé)
Enables direct access to specific fluorinated regioisomer for SAR exploration
Alternative regioisomers require different starting isomers
Synthetic Methodology Heterocyclic Chemistry Kinase Inhibitors

Application Scenarios for 2-Amino-5-fluoro-pyridine-3-carbaldehyde


CNS-Penetrant Kinase Inhibitor Hit-to-Lead Optimization

Medicinal chemists seeking to improve the metabolic stability and CNS penetration of a kinase inhibitor series can use 2-Amino-5-fluoro-pyridine-3-carbaldehyde as a key building block. Its incorporation introduces a fluorine atom at a metabolically labile site, as inferred from class-level evidence, while the increased lipophilicity (ΔclogP ≈ +0.4) may enhance blood-brain barrier permeability. This approach allows for the direct installation of a 6-fluoro-imidazo[1,2-a]pyridine core, a privileged structure for ATP-competitive kinase inhibition .

Fluorinated Fused Heterocycle Library Synthesis

This compound is an ideal substrate for combinatorial chemistry and parallel synthesis efforts aimed at generating diverse libraries of fluorinated, nitrogen-containing heterocycles. The orthogonal reactivity of the aldehyde and 2-amino group enables rapid assembly of complex scaffolds like imidazo[1,2-a]pyridines, pyrido[2,3-d]pyrimidines, and 1,8-naphthyridines . The 5-fluoro substituent is pre-installed, saving at least one synthetic step compared to post-functionalization of a non-fluorinated core and guaranteeing a single regioisomer [1].

Fluorinated Agrochemical Design

The compound's structural features align with the requirements of modern crop protection agents, where fluorination is a common strategy to enhance potency and environmental stability . Its use as an intermediate could facilitate the synthesis of novel fluorinated neonicotinoid analogs or other pyridine-based agrochemicals, leveraging the aldehyde handle for further derivatization and the fluorine atom for improved metabolic stability in target organisms and reduced environmental persistence [1].

Activity-Based Probes and Fluorescent Sensors

In chemical biology, the aldehyde group serves as a bioorthogonal handle for conjugation or as a recognition element for aldehyde dehydrogenases (ALDHs) . The fluorinated pyridine core can improve the cellular permeability and metabolic stability of the probe. This compound can be used to synthesize fluorogenic substrates or selective enzyme inhibitors for imaging and target engagement studies in complex biological systems [1].

Application
Selection Property
Validation Focus
CNS‑Penetrant Kinase Inhibitor Optimization
5‑Fluoro for metabolic and permeability modulation
Metabolic stability and brain permeability assays
Fluorinated Heterocycle Library Synthesis
Orthogonal aminoaldehyde reactivity, pre‑installed 5‑fluoro
Regioselective scaffold assembly and diversification
Fluorinated Agrochemical Design
Fluorinated pyridine core for property enhancement
Target‑organism metabolism and environmental stability assays
Activity‑Based Probe Development
Aldehyde bioorthogonal handle with fluorinated core
Cellular permeability and enzyme engagement assays

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